H-Glu(oall)-oall p-tosylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

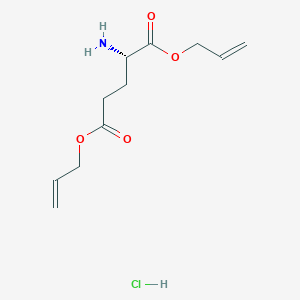

“H-Glu(oall)-oall p-tosylate” is a derivative of glutamic acid, where the amino group is protected by an allyl group, and the carboxyl groups are protected by allyl esters. The p-tosylate group is a common protecting group used in organic synthesis to protect hydroxyl groups. This compound is often used in peptide synthesis and other organic synthesis applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “H-Glu(oall)-oall p-tosylate” typically involves the following steps:

Protection of the amino group: The amino group of glutamic acid is protected using an allyl group.

Protection of the carboxyl groups: The carboxyl groups are protected using allyl esters.

Introduction of the p-tosylate group: The hydroxyl group is protected using p-tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would involve large-scale synthesis using the same steps as above, with optimization for yield and purity. This might include the use of automated peptide synthesizers and large-scale reactors.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The p-tosylate group can be substituted with other nucleophiles.

Deprotection Reactions: The allyl protecting groups can be removed using palladium-catalyzed hydrogenation or other deprotection methods.

Common Reagents and Conditions

Palladium catalysts: Used for deprotection of allyl groups.

Bases such as pyridine:

Major Products Formed

Deprotected glutamic acid derivatives: After removal of the protecting groups.

Substituted derivatives: When the p-tosylate group is replaced with other nucleophiles.

Aplicaciones Científicas De Investigación

“H-Glu(oall)-oall p-tosylate” is used in various scientific research applications, including:

Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Used in the study of enzyme mechanisms and protein interactions.

Mecanismo De Acción

The mechanism of action of “H-Glu(oall)-oall p-tosylate” involves its role as a protected intermediate in organic synthesis. The protecting groups prevent unwanted reactions at the amino and carboxyl groups, allowing for selective reactions at other sites. The p-tosylate group can be selectively removed or substituted to introduce other functional groups.

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-glutamic acid: Another protected derivative of glutamic acid.

N-Fmoc-glutamic acid: Used in peptide synthesis with a different protecting group.

N-Cbz-glutamic acid: Another alternative protecting group for glutamic acid.

Uniqueness

“H-Glu(oall)-oall p-tosylate” is unique in its combination of protecting groups, which provide specific reactivity and stability under certain conditions. This makes it particularly useful in specific synthetic applications where other protecting groups might not be suitable.

Actividad Biológica

H-Glu(oall)-oall p-tosylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of peptide synthesis and pharmaceutical applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a glutamic acid moiety with specific protective groups that enhance its reactivity. The tosyl group serves as a leaving group during peptide bond formation, which is crucial for synthesizing bioactive peptides. The compound's structure allows it to participate in various chemical reactions, particularly in the formation of dipeptides or longer peptide chains through nucleophilic displacement by amines or other amino acids.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its derivatives, which can interact with various receptors in biological systems. Notably, peptides derived from this compound have shown potential in influencing cell signaling and metabolic regulation. For instance, glutamic acid-containing peptides are known to play significant roles in neurotransmission and cellular communication.

Binding Affinity Studies

Research indicates that this compound derivatives can selectively bind to integrin receptors, particularly alpha(v)beta(3) integrins, which are essential in processes such as angiogenesis and tumor growth. This binding affinity suggests potential applications in drug development for conditions related to cell migration and adhesion .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

- Peptide Synthesis : A study demonstrated that derivatives of this compound could be synthesized efficiently using solid-phase peptide synthesis techniques. These methods enhance yield while minimizing side reactions, making them suitable for developing therapeutic peptides.

- Integrin Binding : Another investigation focused on the interaction between peptides derived from this compound and integrin receptors. The results indicated a significant binding affinity that could be leveraged for therapeutic interventions in cancer treatment.

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

- Cell Signaling : Peptides synthesized from this compound have been shown to modulate cell signaling pathways, particularly those involved in cellular growth and differentiation.

- Pharmacological Applications : The potential use of this compound derivatives as pharmacological agents has been underscored by their ability to influence integrin-mediated pathways, suggesting a role in developing treatments for cancer and other diseases characterized by aberrant cell adhesion and migration .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Peptide Synthesis | Acts as a precursor for bioactive peptide synthesis |

| Integrin Binding | Selectively binds to alpha(v)beta(3) integrins |

| Cell Signaling Modulation | Influences pathways related to growth and differentiation |

| Therapeutic Potential | Possible applications in cancer treatment and metabolic disorders |

Propiedades

IUPAC Name |

bis(prop-2-enyl) (2S)-2-aminopentanedioate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4.C7H8O3S/c1-3-7-15-10(13)6-5-9(12)11(14)16-8-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9H,1-2,5-8,12H2;2-5H,1H3,(H,8,9,10)/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIWDQLHGWDUTO-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CCC(C(=O)OCC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CC[C@@H](C(=O)OCC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20845-16-3 |

Source

|

| Record name | L-Glutamic acid, 1,5-di-2-propen-1-yl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20845-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.